3-tert-butyl-4-nitro-1H-pyrazol-5-ol
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Overview
Description
3-tert-Butyl-4-nitro-1H-pyrazol-5-ol: is a chemical compound with the molecular formula C7H11N3O3 and a molecular weight of 185.18 g/mol . This compound is characterized by a pyrazole ring substituted with a tert-butyl group at the 3-position, a nitro group at the 4-position, and a hydroxyl group at the 5-position. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol involves several steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines.
Introduction of the tert-butyl group: This step typically involves the use of tert-butyl halides in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through various methods, including the use of hydroxylating agents like hydrogen peroxide.
Chemical Reactions Analysis
3-tert-Butyl-4-nitro-1H-pyrazol-5-ol: undergoes several types of chemical reactions:
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.
Alkylating/arylation agents: Alkyl halides, aryl halides.
Major products formed from these reactions include carbonyl derivatives, amino derivatives, and substituted pyrazoles .
Scientific Research Applications
3-tert-Butyl-4-nitro-1H-pyrazol-5-ol: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal transduction pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
3-tert-Butyl-4-nitro-1H-pyrazol-5-ol: can be compared with other similar compounds such as:
3-tert-Butyl-4-amino-1H-pyrazol-5-ol: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
3-tert-Butyl-4-nitro-1H-pyrazol-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which influences its solubility and chemical properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZCRAJRUGTZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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